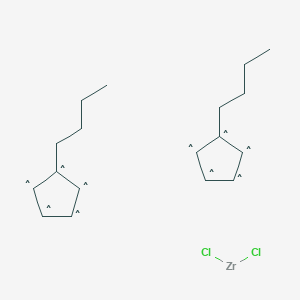
Tetrabutylammonium ion; thiocyanate ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium ion and thiocyanate ion form a compound known as tetrabutylammonium thiocyanate. This compound is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(SCN). It is widely used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium thiocyanate can be synthesized through the reaction of tetrabutylammonium hydroxide with thiocyanic acid. The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, tetrabutylammonium thiocyanate is produced using large-scale reactors where the reactants are mixed under controlled conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a source of thiocyanate ions in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which are useful in various catalytic processes
Common Reagents and Conditions
Common reagents used with tetrabutylammonium thiocyanate include halides, acids, and bases. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving tetrabutylammonium thiocyanate depend on the specific reactants and conditions used. For example, in substitution reactions, the primary product is often a thiocyanate-substituted organic compound .
Scientific Research Applications
Chemistry
In chemistry, tetrabutylammonium thiocyanate is used as a phase-transfer catalyst and in the synthesis of various organic compounds. It is particularly useful in reactions where the thiocyanate ion acts as a nucleophile .
Biology and Medicine
In biological and medical research, tetrabutylammonium thiocyanate is used to study enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes, making it a valuable tool in biochemical studies .
Industry
Industrially, tetrabutylammonium thiocyanate is used in the production of specialty chemicals and as a catalyst in various manufacturing processes. Its ability to form stable complexes with metal ions makes it useful in electroplating and other metallurgical applications .
Mechanism of Action
Tetrabutylammonium thiocyanate exerts its effects primarily through the interaction of the tetrabutylammonium ion with various molecular targets. The thiocyanate ion can act as a nucleophile, participating in substitution reactions and forming complexes with metal ions. These interactions are facilitated by the lipophilic nature of the tetrabutylammonium ion, which enhances its solubility in organic solvents .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Bromide: Used as a phase-transfer catalyst and in nucleophilic substitution reactions.
Tetrabutylammonium Fluoride: Commonly used in desilylation reactions.
Tetrabutylammonium Hydroxide: Used in organic synthesis and as a strong base.
Uniqueness
Tetrabutylammonium thiocyanate is unique due to its ability to act as both a phase-transfer catalyst and a source of thiocyanate ions. This dual functionality makes it particularly versatile in various chemical and industrial applications .
Properties
Molecular Formula |
C17H37N2S+ |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
tetrabutylazanium;thiocyanic acid |
InChI |
InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1; |
InChI Key |
RSHBFZCIFFBTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)








![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
